

Benchmarking Ddr1-IN-4: A Comparative Guide to Novel DDR1 Inhibitors

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Compound of Interest

Compound Name: *Ddr1-IN-4*

Cat. No.: *B607013*

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The landscape of Discoidin Domain Receptor 1 (DDR1) inhibition is rapidly evolving, with new chemical entities demonstrating increased potency and selectivity. This guide provides a comparative analysis of the novel DDR1 inhibitor, **Ddr1-IN-4**, against other recently developed inhibitors. The data presented is intended to aid researchers in selecting the most appropriate tool compounds for their studies in oncology, fibrosis, and other DDR1-implicated diseases.

Performance Comparison of Novel DDR1 Inhibitors

The inhibitory activity of small molecule compounds against DDR1 is a critical parameter for their potential therapeutic application. The following table summarizes the half-maximal inhibitory concentration (IC50) values for **Ddr1-IN-4** and other notable novel DDR1 inhibitors. Lower IC50 values indicate higher potency.

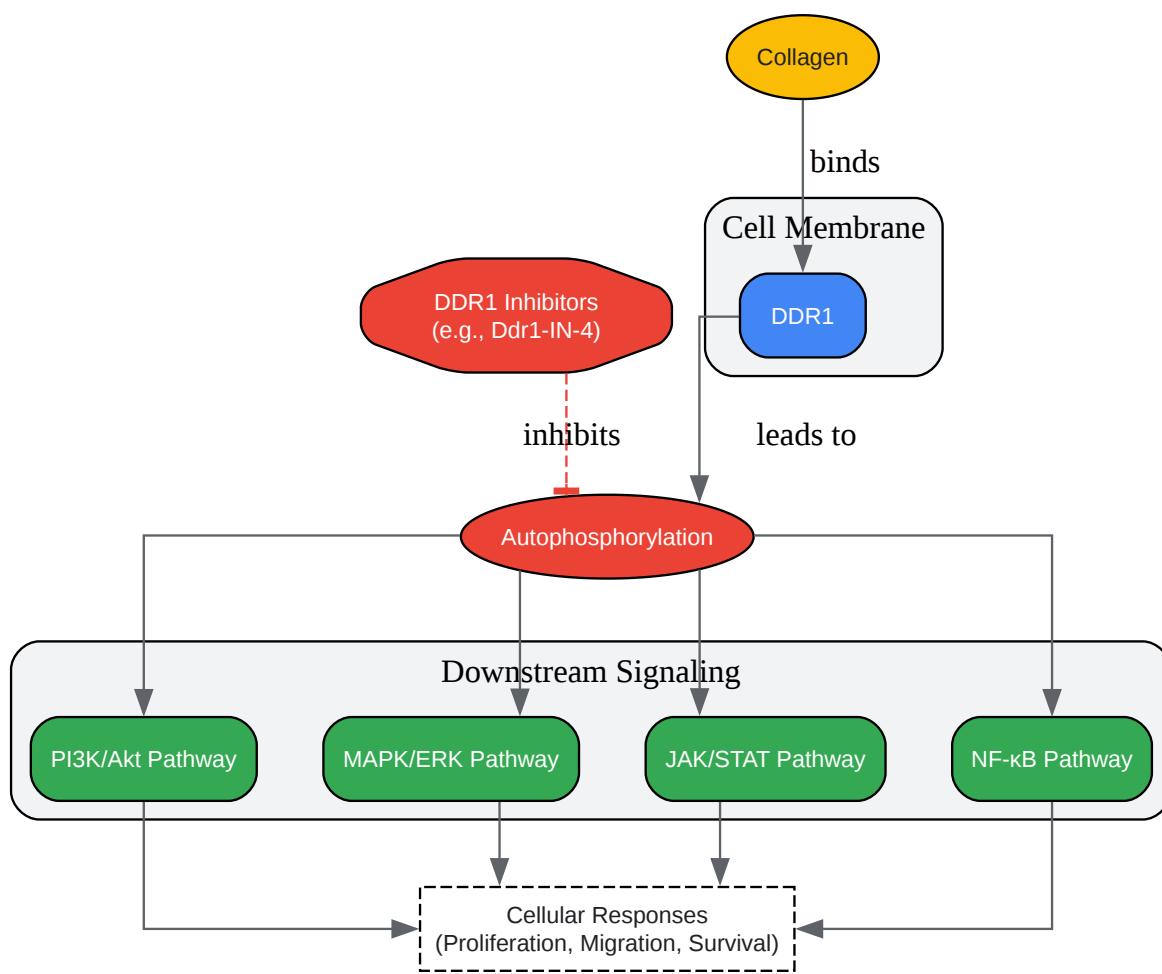
Inhibitor	DDR1 IC50 (nM)	DDR2 IC50 (nM)	Selectivity (DDR2/DDR1)	Reference
Ddr1-IN-4 (Compound 2.45)	29	1900	~65.5x	[1]
DDR1-IN-1	105	413	~3.9x	[2][3]
DDR1-IN-2	47	145	~3.1x	[2][3]
Compound 4	46.16	Not Reported	Not Reported	
Compound 7	165.0	Not Reported	Not Reported	
7rh	6.8	Not Reported	Not Reported	[4]

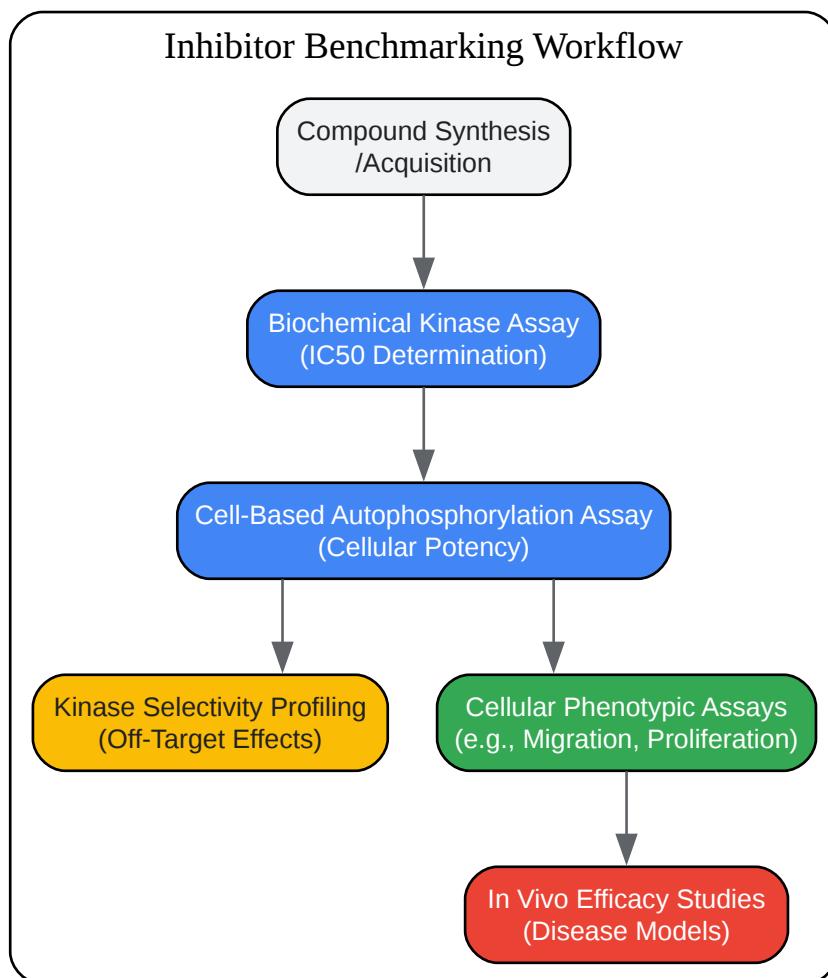
Key Observations:

- **Ddr1-IN-4** emerges as a highly potent and selective inhibitor of DDR1, with an IC50 of 29 nM.[1] Its approximately 65.5-fold selectivity over the closely related DDR2 receptor is a significant advantage, minimizing potential off-target effects.
- DDR1-IN-1 and DDR1-IN-2 are well-characterized inhibitors, with DDR1-IN-2 showing greater potency than DDR1-IN-1.[2][3] However, both exhibit lower selectivity for DDR1 over DDR2 compared to **Ddr1-IN-4**.
- Compound 4, identified through a hybrid virtual screening approach, demonstrates potent DDR1 inhibition with an IC50 of 46.16 nM.
- 7rh stands out as a particularly potent inhibitor with an IC50 of 6.8 nM.[4]

DDR1 Signaling Pathway and Inhibition

DDR1 is a receptor tyrosine kinase that is activated by collagen. Upon collagen binding, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events that play crucial roles in cell adhesion, migration, proliferation, and extracellular matrix remodeling.[5] Dysregulation of the DDR1 signaling pathway is implicated in various diseases, including cancer and fibrosis.





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